6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
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Overview
Description
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide is a derivative of 6-aminohexanoic acid, an ω-amino acid known for its hydrophobic and flexible structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide typically involves the following steps:
Starting Material: The synthesis begins with 6-aminohexanoic acid.
Protection of Functional Groups: Protecting groups are used to shield the amino and hydroxyl groups during the reaction.
Glycosylation: The protected aminohexanoic acid is glycosylated with a suitable sugar derivative under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of biocatalysts and enzyme-mediated reactions can also be explored to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: The parent compound, known for its flexibility and hydrophobicity.
N-acetylglucosamine: A sugar derivative with similar glycosylation potential.
Glucosamine: Another amino sugar with comparable biochemical properties.
Uniqueness
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide stands out due to its unique combination of an amino acid backbone and a sugar moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVLTLMGXYGGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400920 |
Source
|
Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38822-56-9 |
Source
|
Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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